molecular formula C8H7NSe B1206723 Benzyl selenocyanate CAS No. 4671-93-6

Benzyl selenocyanate

Cat. No. B1206723
CAS RN: 4671-93-6
M. Wt: 196.12 g/mol
InChI Key: WSKWDMOVMQKKQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzyl selenocyanate can be synthesized through various chemical pathways. A notable method involves the use of selenocyanation reagents for the selective selenocyanation of inert alkyl C(sp3)-H bonds. For example, (1-selenocyanatoethyl)benzene has been used as a SeCN group transfer reagent for this purpose, highlighting a radical-group transfer mechanism in the reaction process (Yu et al., 2021).

Molecular Structure Analysis

The molecular structure of benzyl selenocyanate and its derivatives can be quite complex. Research has focused on the synthesis and structural characterization of selenenyl selenocyanates, which feature stable Se-Se bonds facilitated by strong intramolecular SeN interactions. This highlights the intricate molecular architecture that can arise in benzyl selenocyanate derivatives (Rakesh et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of benzyl selenocyanate involves its metabolism and interaction with other chemical entities. Studies have shown that BSC is metabolized in organisms, leading to various metabolites. For instance, in rats, BSC was partially converted to dibenzyl diselenide and phenylmethaneseleninic acid, indicating the compound's diverse reactivity and the formation of different chemical species upon metabolism (El-Bayoumy et al., 1991).

Physical Properties Analysis

The physical properties of benzyl selenocyanate derivatives, such as benzo[1,2-b:4,5-b']dichalcogenophenes, have been studied, revealing planar molecular structures and herringbone packing arrangements. These findings are crucial for understanding the material properties of benzyl selenocyanate-related compounds and their potential applications in various fields (Takimiya et al., 2005).

Scientific Research Applications

Anticancer and Chemopreventive Activity

Benzyl selenocyanate (BSC) has been extensively studied for its anticancer and chemopreventive activities. It has been found to inhibit chemically induced tumors in several animal model systems. Studies have shown that BSC is metabolized, resulting in compounds like benzoic acid and hippuric acid, indicating a potential mechanism for its chemopreventive effects. This compound is part of a broader class of selenocyanate-containing compounds that generally show promising properties as chemopreventive or anticancer agents (Ali et al., 2018) (El-Bayoumy et al., 1991).

Antimicrobial Activity

Benzyl selenocyanate has demonstrated significant antimicrobial activity against a range of bacteria and fungi. This activity is notable even at low concentrations, making it a potential candidate for applications in medicine and agriculture (Sarfraz et al., 2023).

Inhibition of Cytochrome P450 Enzymes

Benzyl selenocyanate, along with other organoselenium compounds, has shown inhibitory effects on certain human cytochrome P450 enzymes. These enzymes are involved in the metabolic activation of various chemical carcinogens, suggesting a potential mechanism by which benzyl selenocyanate exerts its chemopreventive effects (Shimada et al., 2011).

Potent Anti-Proliferative Activities

In breast cancer cells, benzyl selenocyanate has shown strong anti-proliferative activities, particularly against triple-negative breast cancer cells. It modulates key cellular proteins, which are associated with its apoptotic activities and inhibition of cellular migration (Banerjee et al., 2018).

Inhibition of DNA Cytosine Methyltransferase

Benzyl selenocyanate has been observed to inhibit DNA cytosine methyltransferase, an enzyme involved in DNA methylation processes. This effect could be part of the mechanism for its chemopreventive properties at the post-initiation stage of carcinogenesis (Fiala et al., 1998).

Inhibition of Nuclear Factor-KappaB

Benzyl selenocyanate inhibits the DNA binding of nuclear factor-kappaB (NF-kappaB) through covalent modification of the p50 subunit. This inhibition could be a key mechanism in its chemopreventive activity, as NF-kappaB plays a significant role in the regulation of genes involved in cancer development (Chen et al., 2007).

Future Directions

The chemopreventive and anticancer activity of selenocyanate-containing compounds like Benzyl selenocyanate has been deeply studied . In recent years, novel active compounds that combine the selenocyanate moiety with different heterocycles, quinones, or steroids have been reported . These compounds show promising properties as chemopreventive or as anticancer agents , indicating a promising future direction for the study and application of Benzyl selenocyanate.

properties

IUPAC Name

benzyl selenocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NSe/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKWDMOVMQKKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Se]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196924
Record name Benzyl selenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl selenocyanate

CAS RN

4671-93-6
Record name Benzyl selenocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4671-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl selenocyanate
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Record name 4671-93-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522024
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Record name Benzyl selenocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL SELENOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZBE12LSD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
265
Citations
CC Conaway, P Upadhyaya, CL Meschter… - … and Applied Toxicology, 1992 - Elsevier
Chemopreventive agents benzyl selenocyanate (BSC) and 1,4-phenylenebis(methylene)selenocyanate (p-XSC) were fed in NIH-07 diet to male and female F344 rats (4, 2, and 0.5 mg/…
Number of citations: 22 www.sciencedirect.com
T Kawamori, K El-Bayoumy, BY Ji… - International …, 1998 - spandidos-publications.com
… properties of a newly synthesized organo selenium compound, benzyl selenocyanate glutathione conjugate (BSeSG), and of benzyl selenocyanate (BSC), as a positive control, using …
Number of citations: 39 www.spandidos-publications.com
K El-Bayoumy, P Upadhyaya, V Date… - Chemical research in …, 1991 - ACS Publications
Benzyl selenocyanate (BSC), a synthetic organoselenium compound, has been shown to inhibit chemically induced tumors in several animal model systems. However, it is not known …
Number of citations: 31 pubs.acs.org
K Maartmann-Moe, KA Sanderud… - Acta Chem. Scand …, 1984 - actachemscand.org
… In IV, benzyl selenocyanate, no oxygen atoms are available and the lattice forces are entirely due to Se-N interactions. A fairly strong Se-N contact is observed trans to the cyano group, …
Number of citations: 30 actachemscand.org
J Gramza, RB Mitchell, DC Dittmer - The Journal of Organic …, 1984 - ACS Publications
… the infrared and is comparable to the absorption of benzyl selenocyanate at 2158 cm"1.12 … and is at lower field than that of benzyl selenocyanate (291 ppm14). A secondary external …
Number of citations: 11 pubs.acs.org
W Kern, R Saf, K Hummel… - … Chemistry and Physics, 1996 - Wiley Online Library
… The photochemistry of benzyl selenocyanate was studied by means of 'H NMR … A comparative study of the products which are formed during the photolysis of benzyl selenocyanate, …
Number of citations: 12 onlinelibrary.wiley.com
W Ali, M Álvarez-Pérez, MA Marć… - Current Pharmacology …, 2018 - Springer
… The chemopreventive and anticancer activity of selenocyanate-containing compounds as p-xylene selenocyanate and benzyl selenocyanate was found long time ago and has been …
Number of citations: 33 link.springer.com
WD Castro‐Godoy, LM Bouchet, M Puiatti… - …, 2022 - Wiley Online Library
… reduce than the corresponding benzyl selenocyanate 1 a, and … catalytic reduction of benzyl selenocyanate by PP (Scheme 1)… reacts with another benzyl selenocyanate molecule to give …
W Kern, K Hummel - Polymer, 1996 - Elsevier
… We irradiated a solution of benzyl selenocyanate (0.14 mol ll’) in benzene-d6 and identified a number of reaction products by means of ‘H nmr spectroscopic analysis. Benzyl …
Number of citations: 10 www.sciencedirect.com
ES Fiala, OS Sohn, H Li, K El-Bayoumy… - …, 1997 - academic.oup.com
… benzyl selenocyanate, a versatile organoselenium chemo- … with either benzyl selenocyanate, its sulfur analog benzyl … ment with benzyl selenocyanate or phenobarbital increased …
Number of citations: 23 academic.oup.com

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